molecular formula C10H19NO B3027298 3-Cyclohexylmorpholine CAS No. 1270476-30-6

3-Cyclohexylmorpholine

Cat. No. B3027298
CAS RN: 1270476-30-6
M. Wt: 169.26
InChI Key: WXMKKAIUIVUTTQ-UHFFFAOYSA-N
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Description

3-Cyclohexylmorpholine is a heterocyclic compound with the molecular formula C10H19NO . It is a valuable fine chemical that has been used in various applications .


Synthesis Analysis

The synthesis of 4-cyclohexylmorpholines has been achieved through the palladium-catalyzed direct coupling of aryl ethers and morpholines . This process involves the cleavage of the C(Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexylmorpholine consists of a six-membered ring (cyclohexane) attached to a morpholine group . The morpholine group itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 4-cyclohexylmorpholines is the palladium-catalyzed direct coupling of aryl ethers and morpholines . This reaction involves the cleavage of the C(Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .


Physical And Chemical Properties Analysis

3-Cyclohexylmorpholine has a molecular weight of 169.264 Da . It has a density of 0.931 g/cm3, a boiling point of 239.6°C at 760 mmHg, and a flash point of 69.6°C . The compound also has a molar refractivity of 49.3 cm3, a polar surface area of 12 Å2, and a molar volume of 168.7 cm3 .

Scientific Research Applications

Fine Chemical Synthesis

4-Cyclohexylmorpholines: serve as valuable fine chemicals. Researchers have developed highly efficient palladium-catalyzed methods for their synthesis. Specifically, aryl ethers (including lignin model compounds) and morpholines undergo direct coupling to yield 4-cyclohexylmorpholines . These compounds find applications in diverse areas due to their unique properties.

Solvent and Reagent

Due to its solubility in various organic solvents, 4-cyclohexylmorpholine serves as a useful reagent in synthetic chemistry. It participates in reactions involving nucleophilic substitution, cyclization, and reductive amination.

Future Directions

The synthesis of 4-cyclohexylmorpholines from the reductive coupling of aryl ethers and lignin model compounds suggests potential future directions in the field of green chemistry . The transformation of renewable lignocellulose has been recognized as an alternative strategy to relieve the excessive reliance on depleting fossil resources for the production of chemicals and fuels .

properties

IUPAC Name

3-cyclohexylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMKKAIUIVUTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710915
Record name 3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylmorpholine

CAS RN

1270476-30-6
Record name 3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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